molecular formula C19H19NO5 B11054510 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

Cat. No.: B11054510
M. Wt: 341.4 g/mol
InChI Key: ZROVILKKXRSBII-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile is a complex organic compound characterized by the presence of methoxy and nitrile functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The biological activity of 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes such as tubulin, thereby disrupting cellular processes like mitosis. The compound’s methoxy groups enhance its binding affinity to target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study .

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile

InChI

InChI=1S/C19H19NO5/c1-22-14-7-5-12(6-8-14)18(21)15(11-20)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,15H,1-4H3

InChI Key

ZROVILKKXRSBII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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